2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidinone core structure.
Mechanism of Action
Target of Action
It has been shown that the alkylation of this compound takes place at the oxygen atom .
Mode of Action
The mode of action of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves alkylation at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .
Biochemical Pathways
The compound is known to undergo electrophilic substitution reactions .
Result of Action
It is known that the compound is of interest in the synthesis of physiologically active compounds with a broad spectrum of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This process involves extended heating with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH). The reaction forms the O-methylated product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Alkylation: Takes place at the oxygen atom.
Electrophilic Substitution: Mainly occurs at position 8 of the molecule (ortho position relative to the hydroxy group).
Common Reagents and Conditions
Alkylation: Methyl iodide, DMSO, KOH.
Electrophilic Substitution: Reagents such as nitrating agents, halogenating agents, and aminomethylating agents.
Major Products
O-Methylated Product: Formed during alkylation.
Substituted Derivatives: Formed during electrophilic substitution reactions.
Scientific Research Applications
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is of interest in the synthesis of physiologically active compounds. . The compound’s unique structure allows for various modifications, making it a valuable scaffold in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a methyl group at position 2.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a chloroethyl group at position 3.
Uniqueness
The presence of the hydroxy group at position 2 and the methyl group at position 9 provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-9-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(13)5-7(12)10-9(6)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHTEHBHTWMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295343 | |
Record name | 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-09-9 | |
Record name | 17326-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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